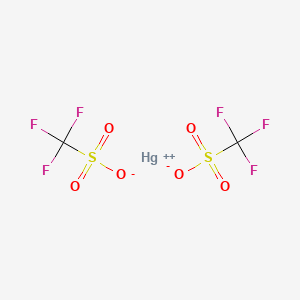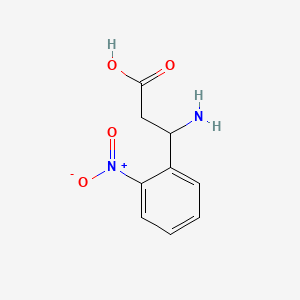![molecular formula C20H32O3 B1222062 Spiro[furan-2(3H),1'(4'H)-naphthalene]-5-acetic acid, 4,4'a,5,5',6',7',8',8'a-octahydro-2',5,5',5',8'a-pentamethyl-, [1'R-[1'alpha(S*),4'aalpha,8'abeta]]-](/img/structure/B1222062.png)
Spiro[furan-2(3H),1'(4'H)-naphthalene]-5-acetic acid, 4,4'a,5,5',6',7',8',8'a-octahydro-2',5,5',5',8'a-pentamethyl-, [1'R-[1'alpha(S*),4'aalpha,8'abeta]]-
Overview
Description
Spiro[furan-2(3H),1’(4’H)-naphthalene]-5-acetic acid, 4,4’a,5,5’,6’,7’,8’,8’a-octahydro-2’,5,5’,5’,8’a-pentamethyl-, [1’R-[1’alpha(S*),4’aalpha,8’abeta]]- is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[furan-2(3H),1’(4’H)-naphthalene]-5-acetic acid typically involves multi-step reactions. One common method is the [4 + 2] annulation reaction, which can be performed in environmentally friendly conditions using water as the solvent . This method involves the reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone, leading to the formation of the spirocyclic scaffold.
Industrial Production Methods
Industrial production of such complex spirocyclic compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Spirocyclic compounds can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Spirocyclic compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Spiro[furan-2(3H),1’(4’H)-naphthalene]-5-acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-2,3’-hydropyridazine]: Another spirocyclic compound with potential biological activities.
Spiro[furan-3(2H),2’-[2H]inden]-2-one:
Uniqueness
Spiro[furan-2(3H),1’(4’H)-naphthalene]-5-acetic acid stands out due to its specific arrangement of fused rings and multiple chiral centers, which can impart unique chemical and biological properties
Properties
IUPAC Name |
2-(2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWWERNKTLITEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871841 | |
| Record name | (2,5,5,5',8a-Pentamethyl-4a,5,6,7,8,8a-hexahydro-4H-spiro[naphthalene-1,2'-oxolan]-5'-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(4-Bromo-2-methyl-3-pyrazolyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1221980.png)

![(E)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-quinolin-2-ylprop-2-en-1-one](/img/structure/B1221985.png)
![N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)



![2-[(3-Methoxyphenyl)-oxomethyl]-3,3-bis(methylthio)-2-propenenitrile](/img/structure/B1221993.png)


![Acetic acid [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] ester](/img/structure/B1221999.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1222001.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B1222003.png)
![ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B1222004.png)
